molecular formula C20H25F3N4 B1401866 Dimethyl-{6-[3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine CAS No. 1311278-17-7

Dimethyl-{6-[3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine

Cat. No.: B1401866
CAS No.: 1311278-17-7
M. Wt: 378.4 g/mol
InChI Key: HAHBOIITRTWZIZ-UHFFFAOYSA-N
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Description

Dimethyl-{6-[3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine is a complex organic compound known for its significant applications in medicinal chemistry. This compound is structurally characterized by the presence of a piperazine ring, a trifluoromethyl group, and a pyridine ring, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-{6-[3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted aromatic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Dimethyl-{6-[3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl-{6-[3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine involves its interaction with molecular targets such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for the proliferation and survival of cancer cells . This inhibition leads to the suppression of tumor growth and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl-{6-[3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine is unique due to its specific structural features, such as the trifluoromethyl group and the piperazine ring, which contribute to its distinct pharmacological profile and enhanced potency compared to similar compounds.

Properties

IUPAC Name

N,N-dimethyl-6-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F3N4/c1-25(2)19-13-17(20(21,22)23)12-18(24-19)16-6-4-5-15(11-16)14-27-9-7-26(3)8-10-27/h4-6,11-13H,7-10,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHBOIITRTWZIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C3=NC(=CC(=C3)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl-{6-[3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
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Dimethyl-{6-[3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
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Dimethyl-{6-[3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
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Dimethyl-{6-[3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
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Dimethyl-{6-[3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
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Dimethyl-{6-[3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine

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